molecular formula C17H17NOS3 B11655212 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11655212
M. Wt: 347.5 g/mol
InChI Key: MVIQFGRQTOXVLT-UHFFFAOYSA-N
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Description

5-(Cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (CAS: 351223-80-8) is a tricyclic dithioloquinoline thione derivative characterized by a cyclopropylcarbonyl substituent at position 5 and methyl groups at positions 4, 4, and 5. This compound belongs to a broader class of 1,2-dithiolo[3,4-c]quinoline-1-thiones (DTT-DHQs), which are noted for their multi-target pharmacological activities, including kinase inhibition, chemoprotection, and antimicrobial effects . Its structure includes a thione sulfur atom critical for hydrogen sulfide (H₂S) release, a feature shared with compounds like ADT-OH, which exhibit cardioprotective and antioxidant properties .

Properties

Molecular Formula

C17H17NOS3

Molecular Weight

347.5 g/mol

IUPAC Name

cyclopropyl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C17H17NOS3/c1-9-4-7-11-12(8-9)18(15(19)10-5-6-10)17(2,3)14-13(11)16(20)22-21-14/h4,7-8,10H,5-6H2,1-3H3

InChI Key

MVIQFGRQTOXVLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4CC4)(C)C)SSC3=S

Origin of Product

United States

Preparation Methods

The synthesis of 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential as a protein kinase inhibitor , which is crucial in cancer therapy. Research indicates that it exhibits significant inhibition percentages in cellular assays (greater than 85%) against human kinases such as NPM1-ALK and EGFR[L858R][T790] .

Key Findings:

  • Compounds derived from this structure have shown pleiotropic activity , including chemoprotective and antitumor effects .
  • The compound's derivatives have been synthesized to enhance biological activity through structural modifications .

Biochemistry

In biochemistry, this compound has been utilized to develop new derivatives that exhibit notable biological activities. For instance:

  • The synthesis of hybrid derivatives has led to substances with significant antitumor activity.
  • The effectiveness against specific kinases was assessed using ELISA assays, comparing them with standard inhibitors like sorafenib .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thioneContains a bromobenzoyl groupEnhanced reactivity due to halogen substitution
4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thioneLacks trimethyl substitutionSimpler structure potentially affecting activity
5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thioneFeatures an ethylbutanoyl groupUnique acyl group influencing biological interactions

Case Studies

Several studies have documented the efficacy of this compound in inhibiting protein kinases:

  • Study on Hybrid Derivatives : A recent study designed new hybrid derivatives of 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones which were tested for their inhibitory activity against multiple protein kinases. Results indicated promising antitumor properties .
  • In Vitro Efficacy Testing : Another study evaluated the inhibitory effects of synthesized derivatives on various cancer cell lines. The results showed that certain derivatives achieved over 85% inhibition in cell viability assays .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can interfere with various cellular pathways, leading to potential therapeutic effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Structural Features

The target compound’s unique cyclopropylcarbonyl group distinguishes it from other derivatives in the DTT-DHQ family. Key structural comparisons include:

  • Compound 2a : Contains a phenylpiperazinyl substituent at position 6.
  • Compound 2b : Features a piperidinyl group at position 7.
  • Compound 2q: Includes an arylamino substituent.
  • 5-Ethyl-4,4-dimethyl-8-trityl derivative (CAS: 299970-42-6) : Substituted with an ethyl group at position 5 and a trityl group at position 8 .

The 4,4,7-trimethyl configuration may stabilize the dihydroquinoline ring, influencing binding to kinase domains .

Kinase Inhibition Profiles

DTT-DHQ derivatives exhibit potent kinase inhibition, with activity against JAK3, NPM1-ALK, and cRAF mutants. Comparative IC₅₀ values are summarized below:

Compound JAK3 (IC₅₀, µM) NPM1-ALK (IC₅₀, µM) cRAF [Y340D/Y341D] (IC₅₀, µM)
Target Compound Data pending Data pending Data pending
2a 0.36 0.54 0.78
2b 0.38 0.25 0.43
2q 0.46 5.34 1.95
Sorafenib (Ref.) 0.78 0.78 1.95

Key Findings :

  • Compound 2b shows superior NPM1-ALK inhibition (IC₅₀ = 0.25 µM), outperforming sorafenib .
  • The target compound’s cyclopropylcarbonyl group may modulate selectivity, though experimental data are needed. Structural analogues with smaller substituents (e.g., methyl groups) generally exhibit stronger kinase binding than bulkier derivatives like 2q .

Multi-Target Mechanisms

Unlike single-target kinase inhibitors (e.g., sorafenib), DTT-DHQs act via multi-kinase inhibition and H₂S release. For example:

  • ADT-OH : Releases H₂S, enhancing antioxidant defenses and mitochondrial protection .
  • Oltipraz : A chemopreventive agent that activates NF-κB and glutathione-S-transferase, reducing oxidative stress .
  • Target Compound : Likely combines kinase inhibition with H₂S-mediated pathways, offering dual therapeutic benefits .

Antimicrobial Activity

Select DTT-DHQs surpass standard antibiotics:

  • Antibacterial : Some derivatives exceed amoxicillin and streptomycin in potency.
  • Antifungal : Activity against Candida albicans surpasses ketoconazole .

Anti-Inflammatory Effects

DTT-DHQs inhibit COX-2 and NF-κB pathways, with efficacy comparable to indomethacin . The target compound’s methyl groups may enhance metabolic stability, prolonging anti-inflammatory action.

Advantages Over Similar Compounds

  • Selectivity: The cyclopropylcarbonyl group may reduce off-target effects compared to non-selective kinase inhibitors.
  • Multi-Target Efficacy : Combines kinase inhibition with H₂S release, addressing drug resistance in cancers .
  • Structural Versatility : Modular synthesis allows substituent variation to optimize pharmacokinetics .

Biological Activity

The compound 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a member of the quinoline family known for its diverse biological activities. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17N2S2\text{C}_{15}\text{H}_{17}\text{N}_2\text{S}_2

This structure features a quinoline core with a dithiolo moiety and a cyclopropylcarbonyl substituent that may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-(cyclopropylcarbonyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione have shown effective inhibition against various bacterial strains and fungi. Specifically:

  • Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
  • Case Study : A study demonstrated that certain quinoline derivatives had minimum inhibitory concentrations (MICs) in the micromolar range against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

Quinoline derivatives are historically significant in the treatment of malaria. The compound under review may possess similar antimalarial properties:

  • In vitro Studies : Research has shown that quinoline analogs can inhibit Plasmodium falciparum, the causative agent of malaria. The introduction of specific substituents has been correlated with enhanced potency against chloroquine-resistant strains .
  • Data Table : Below is a summary of antimalarial activity data for related compounds.
Compound NameMIC (µM)StrainReference
Compound A0.5NF54 (CQ-sensitive)
Compound B0.8K1 (CQ-resistant)
5-(cyclopropylcarbonyl)-...TBDTBDTBD

Cytotoxicity and Safety Profile

Understanding the safety profile is crucial for any potential therapeutic use:

  • Cytotoxicity Tests : Initial cytotoxicity screenings indicate that many quinoline derivatives exhibit low toxicity against human cell lines at therapeutic concentrations .
  • Safety Data : According to safety data sheets, compounds in this class may cause irritation but do not show significant mutagenic or carcinogenic effects .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is heavily influenced by their structural components. Key observations include:

  • Substituent Effects : The presence of bulky groups like cyclopropylcarbonyl can enhance lipophilicity and improve membrane permeability.
  • Dithiolo Moiety : This feature may contribute to electron transfer processes essential for biological activity.

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